Prostaglandin J2-d4 (CAS 2738376-80-0): A Definitive Guide to Chemical Properties, Biosynthetic Pathways, and LC-MS/MS Quantification
Prostaglandin J2-d4 (CAS 2738376-80-0): A Definitive Guide to Chemical Properties, Biosynthetic Pathways, and LC-MS/MS Quantification
Executive Summary
In the rapidly advancing field of quantitative lipidomics, the accurate measurement of low-abundance eicosanoids is critical for understanding inflammatory pathogenesis. Prostaglandin J2 (PGJ2) and its cyclopentenone metabolites are potent bioactive lipids involved in the resolution of inflammation, apoptosis, and nuclear receptor activation[1],. However, their endogenous quantification is notoriously difficult due to rapid metabolic turnover and matrix-induced ion suppression during mass spectrometry[2].
This technical guide provides an authoritative analysis of Prostaglandin J2-d4 (PGJ2-d4, CAS 2738376-80-0) , the gold-standard deuterated internal standard used to overcome these analytical bottlenecks[3],[4]. Designed for researchers and drug development professionals, this whitepaper details the physicochemical properties of PGJ2-d4, the biosynthetic pathways of its endogenous counterpart, and a self-validating methodological workflow for absolute LC-MS/MS quantification.
Chemical and Physical Properties of PGJ2-d4
PGJ2-d4 is a synthetically deuterated isotopologue of PGJ2. The incorporation of four deuterium atoms (+4 Da mass shift) provides a critical mass-to-charge (
Table 1: Quantitative Chemical Properties of PGJ2-d4
| Property | Value / Description |
| Chemical Name | Prostaglandin J2-d4 |
| CAS Registry Number | 2738376-80-0[3] |
| Molecular Formula | C₂₀H₂₆D₄O₄[3] |
| Molecular Weight | 338.5 g/mol [3] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄)[3] |
| SMILES String | CCCCC/C=C/([2H])C([2H])([2H])CC(O)=O)C=C1)C1=O[3] |
| Solubility (in vitro) | DMF: 50 mg/mL; DMSO: 50 mg/mL; Ethanol: 50 mg/mL; PBS (pH 7.2): 1 mg/mL[3] |
| Standard Formulation | 100 µg/mL solution in methyl acetate[3] |
Causality in Design: The specific placement of the deuterium atoms on the aliphatic chain (rather than near the highly reactive cyclopentenone ring or hydroxyl groups) prevents spontaneous hydrogen-deuterium (H/D) exchange in aqueous biological matrices, ensuring the structural integrity of the internal standard throughout the extraction process[4].
Biosynthetic Pathway and Mechanistic Role of PGJ2
To understand the analytical targets of PGJ2-d4, one must trace the endogenous origins of PGJ2. Unlike primary prostaglandins, PGJ2 is not the direct product of a specific synthase enzyme. Instead, it is formed downstream of Prostaglandin D2 (PGD2),[5].
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Cyclooxygenase Action: Arachidonic acid is oxygenated by COX-1 or COX-2 to form the unstable intermediate PGH2.
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Isomerization: PGH2 is converted to PGD2 by hematopoietic or lipocalin PGD synthases (H-PGDS / L-PGDS).
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Dehydration: PGD2 undergoes spontaneous, non-enzymatic dehydration (loss of the C-9 hydroxyl group) to form PGJ2[3],,[5].
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Downstream Metabolism: PGJ2 can undergo albumin-catalyzed isomerization to Δ12-PGJ2, or further dehydration to the highly stable and bioactive 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2),[6].
Biosynthetic pathway of Prostaglandin J2 and its downstream cyclopentenone metabolites.
Biologically, PGJ2 and its metabolites are characterized by a cyclopentenone ring containing an electrophilic carbon. This allows them to react covalently via Michael addition with nucleophilic free sulfhydryls on cellular proteins[1]. Consequently, PGJ2 acts as a potent inhibitor of platelet aggregation (IC50 ~ 5-10 nM) and exhibits significant antimitotic effects on tumor cell lines[3]. Furthermore, downstream metabolites like 15d-PGJ2 serve as high-affinity ligands for the nuclear receptor PPARγ, driving adipocyte differentiation and potently inhibiting the NF-κB inflammatory signaling pathway[1].
Analytical Methodology: LC-MS/MS Quantification Workflow
In quantitative lipidomics, extracting low-abundance eicosanoids from complex matrices (e.g., plasma, tissue homogenates) requires meticulous sample preparation to minimize ion suppression and maximize recovery[2]. The following protocol utilizes Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS, employing PGJ2-d4 as the self-validating internal standard.
The Causality of the Protocol
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Why use PGJ2-d4? Co-eluting matrix components cause signal quenching in the electrospray ionization (ESI) source. Because PGJ2-d4 shares the exact physicochemical properties of PGJ2, it experiences identical extraction losses and identical ion suppression. The mass spectrometer generates a ratio of the endogenous peak area to the internal standard peak area, perfectly normalizing the data for absolute quantification[3],[4].
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Why acidify the sample? Prostaglandins possess a carboxylic acid functional group (pKa ~4.5). Acidifying the matrix to pH 2–3 protonates the carboxylate anion into a neutral, highly lipophilic state. This chemical shift is the causal mechanism that drives the partitioning of PGJ2 into the organic solvent during extraction[2].
Step-by-Step LLE and LC-MS/MS Protocol
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Internal Standard Spiking: Aliquot 500 µL of biological plasma into a microcentrifuge tube. Immediately spike with 50 µL of PGJ2-d4 internal standard solution (e.g., 0.1 ng/µL) to account for all downstream volumetric losses[2].
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Protein Precipitation: Add 200 µL of ice-cold methanol to disrupt protein-lipid binding. Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C[2].
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Acidification: Transfer the supernatant to a clean glass vial. Add 5 µL of concentrated formic acid to drop the pH to 2–3, ensuring the protonation of the prostaglandin carboxylate groups[2].
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Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes to drive the lipophilic PGJ2 and PGJ2-d4 into the upper organic phase. Centrifuge briefly to separate the aqueous and organic layers[2].
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Evaporation & Reconstitution: Carefully extract the upper ethyl acetate layer and transfer it to a new vial. Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen gas. Reconstitute the dried lipid film in 50 µL of LC-MS mobile phase (e.g., Water/Acetonitrile 50:50 with 0.1% formic acid).
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LC-MS/MS Analysis: Inject the sample into a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Utilize Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous PGJ2 and PGJ2-d4[2].
Step-by-step sample preparation and LC-MS/MS workflow for PGJ2 quantification.
Conclusion
The quantification of cyclopentenone prostaglandins is paramount for mapping the resolution phase of inflammatory diseases. By utilizing Prostaglandin J2-d4 (CAS 2738376-80-0) as an internal standard, researchers can bypass the inherent instability and matrix suppression issues associated with eicosanoid analysis[3],[2]. Adhering to the chemically grounded extraction protocols outlined in this guide ensures high-fidelity, reproducible lipidomic profiling suitable for rigorous clinical and pharmacological drug development.
References
- Cayman Chemical. Prostaglandin J2-d4 (PGJ2-d4, CAS Number: 2738376-80-0).
- MedChemExpress. Prostaglandin J2-d4 | Stable Isotope.
- Straus, D. S., et al. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway. PNAS.
- Frontiers in Cellular Neuroscience. Neuroinflammation and J2 prostaglandins.
- Reactome Pathway Database. PGD2 is dehydrated to PGJ2.
- PMC. Potent activity of prostaglandin J2 on prostanoid DP receptors.
- PMC. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes.
Sources
- 1. pnas.org [pnas.org]
- 2. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reactome | PGD2 is dehydrated to PGJ2 [reactome.org]
- 6. Potent activity of prostaglandin J2 on prostanoid DP receptors - PMC [pmc.ncbi.nlm.nih.gov]
